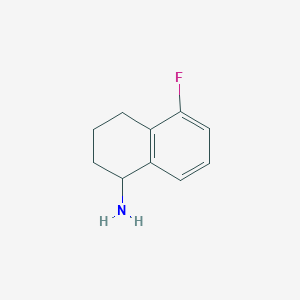
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Descripción general
Descripción
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the CAS Number: 907973-43-7 . It has a molecular weight of 165.21 . The compound is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Biochemical Modulation and Antitumor Effects:
- S-1, a novel oral anticancer drug, demonstrates significant antitumor effects and tolerability in advanced gastric cancer patients. The drug, composed of tegafur, gimestat, and otastat potassium, enhances 5-fluorouracil's (5-FU) tumor-selective toxicity by inhibiting the enzyme that degrades 5-FU and alleviating gastrointestinal toxicity. This oral administration shows a promising response rate and manageable adverse reactions, marking a critical development in chemotherapy (Sakata et al., 1998).
Role in Neurotransmitter Analysis:
- The compound's derivatives are used to study neurotransmitter concentrations, particularly serotonin and norepinephrine, in different regions of the hippocampus. This detailed understanding contributes to our knowledge of the brain's biochemical environment in various conditions, including the aftermath of septal lesions (Gage et al., 1978).
Pharmacokinetics and Pharmacodynamics Studies:
- Research comparing the pharmacokinetics and pharmacodynamics of S-1 between different ethnic groups provides crucial insights. It uncovers significant variations in drug metabolism and response, underscoring the importance of considering genetic and physiological differences in chemotherapy treatment plans (Chuah et al., 2011).
Metabolite Analysis using Nuclear Magnetic Resonance:
- Advanced methodologies like 19F nuclear magnetic resonance offer a groundbreaking way to study the metabolites of anticancer drugs, providing a comprehensive view of the drug's bioactivity and metabolism. This technique significantly contributes to optimizing drug dosages and understanding the drug's effects on the human body (Malet-Martino et al., 1986).
Pharmacokinetic and Anticancer Activity Analysis:
- Exploring the pharmacokinetic profile and anticancer activity of oral fluoropyrimidine S-1, combined with other compounds, illustrates the compound's potential in improving oral administration of 5-FU. It reveals a thorough understanding of the drug's mechanism, offering insights into developing more effective and less toxic chemotherapy treatments (Chu et al., 2004).
Exploration of Prodrugs:
- The study of prodrugs like 5-Fluoro-Pyrimidinone (5FP) and its conversion to 5FU showcases the innovative approach to enhance the effectiveness and manage the side effects of chemotherapy drugs. This research is pivotal in the development of more effective and patient-friendly cancer treatments (LoRusso et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302 and H319 , which indicate that it is harmful if swallowed and causes serious eye irritation, respectively. The precautionary statement P305+P351+P338 suggests that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Análisis Bioquímico
Biochemical Properties
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters. This interaction can lead to altered levels of neurotransmitters in the brain, potentially impacting mood and behavior . Additionally, this compound can bind to certain receptors, modulating their activity and influencing signal transduction pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of monoamine oxidase enzymes, leading to increased levels of neurotransmitters . Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators, resulting in changes in protein synthesis and cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical and physiological processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or organ dysfunction.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, potentially causing oxidative stress or cellular damage. Additionally, this compound can affect the levels of key metabolites, such as neurotransmitters, by modulating their synthesis or degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Additionally, the subcellular localization of this compound can affect its interactions with other biomolecules, such as enzymes or receptors, thereby modulating its biological effects.
Propiedades
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYUGHNOJHWIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
907973-43-7 | |
| Record name | 5-Fluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=907973-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




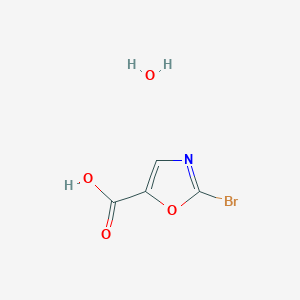
![tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1375796.png)

![6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl](/img/structure/B1375802.png)
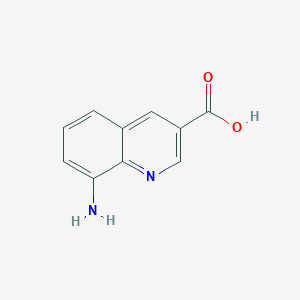
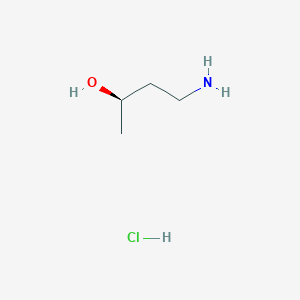
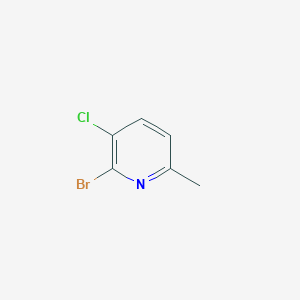
![2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B1375807.png)
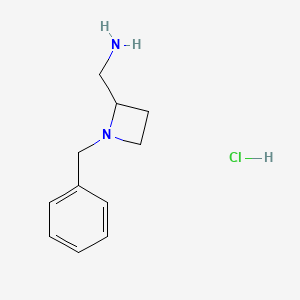
![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine hydrochloride](/img/structure/B1375809.png)
![7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1375811.png)
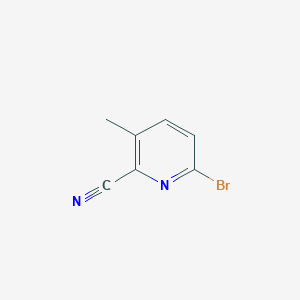
![1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1375816.png)